molecular formula C8H3Br2Cl2FO B13697867 2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

Cat. No.: B13697867
M. Wt: 364.82 g/mol
InChI Key: QMTZQKPJKKSPQC-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H3Br2Cl2FO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone typically involves the bromination of 1-(2,4-dichloro-5-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms in specific positions enhances its reactivity and makes it suitable for a wide range of chemical transformations .

Properties

Molecular Formula

C8H3Br2Cl2FO

Molecular Weight

364.82 g/mol

IUPAC Name

2,2-dibromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H3Br2Cl2FO/c9-8(10)7(14)3-1-6(13)5(12)2-4(3)11/h1-2,8H

InChI Key

QMTZQKPJKKSPQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)C(Br)Br

Origin of Product

United States

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